Comparative MAO-B Inhibitory Potency of the 2-Methylbenzothiazole Scaffold
This compound is built upon the 2-methylbenzothiazole scaffold. A recent study evaluating thirteen derivatives of this core structure demonstrated potent inhibition of human MAO-B, with all compounds exhibiting IC50 values < 0.017 µM [1]. This provides a critical baseline for understanding the scaffold's potency. While the target compound itself was not directly assayed, its core structure is identical to these highly potent analogs. This potency is significant when compared to a known benzothiazole MAO-B inhibitor (compound 2) which has a reported IC50 of 0.028 µM, suggesting the 2-methyl substitution and specific side chains on the evaluated derivatives enhance activity.
| Evidence Dimension | In vitro MAO-B Inhibition |
|---|---|
| Target Compound Data | Not directly reported; compound is a derivative of the active scaffold. |
| Comparator Or Baseline | Thirteen 2-methylbenzo[d]thiazole derivatives; Benzothiazole derivative 2 (a known MAO-B inhibitor) |
| Quantified Difference | All 13 derivatives: IC50 < 0.017 µM; Comparator benzothiazole derivative 2: IC50 = 0.028 µM |
| Conditions | In vitro human MAO-B enzyme inhibition assay |
Why This Matters
This confirms the 2-methylbenzothiazole core is a privileged scaffold for potent MAO-B inhibition, positioning (2-Methylbenzo[D]thiazol-6-YL)methanamine as a valuable intermediate for CNS-targeted drug discovery.
- [1] Shaw, M., Petzer, J. P., Cloete, T. T., & Petzer, A. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. View Source
